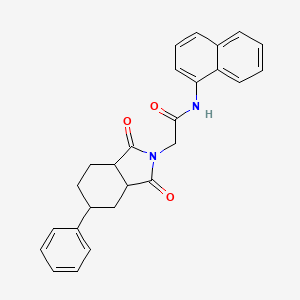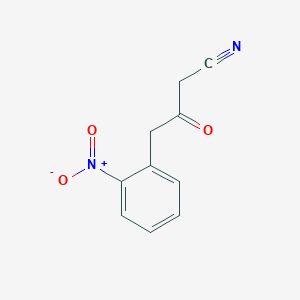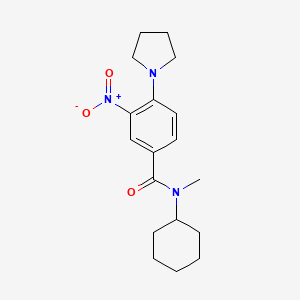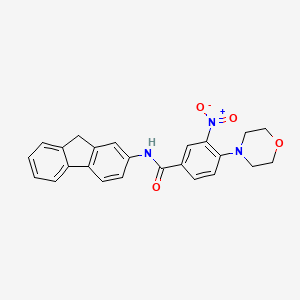
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide
Descripción general
Descripción
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X involves its interaction with specific targets in the body such as enzymes and receptors. In cancer treatment, 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the progression of cancer. In Alzheimer's disease and Parkinson's disease, 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively. In agrochemicals, 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X acts as an inhibitor of specific enzymes involved in the biosynthesis of essential amino acids in plants and insects.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects depending on its target and concentration. In cancer treatment, 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease and Parkinson's disease, 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X has been shown to reduce the accumulation of toxic protein aggregates in the brain. In agrochemicals, 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X has been shown to inhibit the growth and development of plants and insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X in lab experiments include its high potency, selectivity, and ease of synthesis. However, the limitations of using 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X. In the pharmaceutical industry, further studies are needed to investigate the potential of 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X in the treatment of other diseases such as diabetes and cardiovascular diseases. In agrochemicals, further studies are needed to optimize the formulation and delivery of 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X for effective pest control. In materials science, further studies are needed to explore the potential of 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X as a precursor for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X is a synthetic 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide that has shown promising results in various fields such as pharmaceuticals, agrochemicals, and materials science. Its mechanism of action involves its interaction with specific targets in the body, and it has various biochemical and physiological effects depending on its target and concentration. While there are advantages and limitations to using 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X in lab experiments, there are several future directions for its research and development.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agrochemicals, 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X has been shown to have herbicidal and insecticidal properties. In materials science, 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-1-naphthylacetamide X has been used as a precursor for the synthesis of various materials such as polymers and nanoparticles.
Propiedades
IUPAC Name |
2-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c29-24(27-23-12-6-10-18-9-4-5-11-20(18)23)16-28-25(30)21-14-13-19(15-22(21)26(28)31)17-7-2-1-3-8-17/h1-12,19,21-22H,13-16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYRGPLAWPNQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)CC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(naphthalen-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B4177328.png)
![ethyl 7-(3-bromo-4,5-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4177329.png)

![N-{1-[4-allyl-5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methoxybenzamide](/img/structure/B4177347.png)

![N-(4-{4-allyl-5-[(1-{[(3-nitrophenyl)amino]carbonyl}propyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4177354.png)
![N-cyclohexyl-N-methyl-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4177356.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide](/img/structure/B4177383.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177396.png)
![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(4-methylbenzyl)acetamide](/img/structure/B4177403.png)
![5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4177411.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(1-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4177418.png)